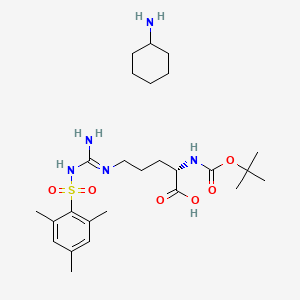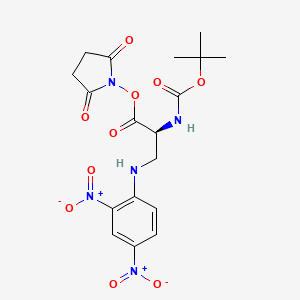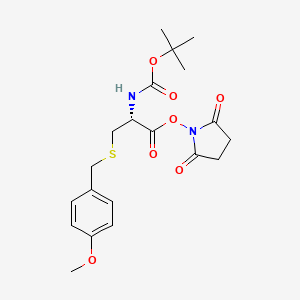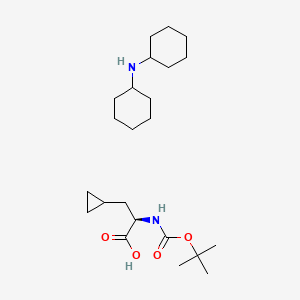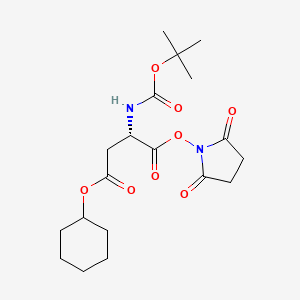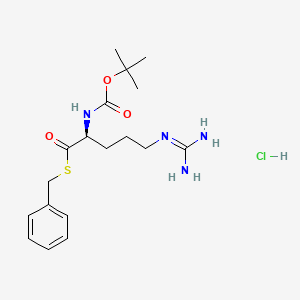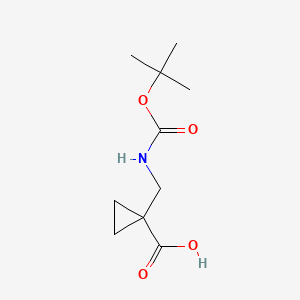![molecular formula C6H5N3O B613787 7H-Pyrrolo[2,3-d]pyrimidin-4-ol CAS No. 3680-71-5](/img/structure/B613787.png)
7H-Pyrrolo[2,3-d]pyrimidin-4-ol
概要
説明
7H-Pyrrolo[2,3-d]pyrimidin-4-ol is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is used as a pharmaceutical intermediate . The empirical formula is C6H5N3O and the molecular weight is 135.12 .
Synthesis Analysis
A method of manufacturing 4-chloro-7H-pyrrolo [2,3-d]pyrimidine has been disclosed which involves several steps including the conversion of 6-amino-5- (2,2-dimethoxyethyl)pyrimidin-4-ol to 7H-pyrrolo [2,3-d]pyrimidin-4-ol . A series of 7H-pyrrolo [2,3-d]pyrimidine derivatives were designed and synthesized as reversible BTK inhibitors .Molecular Structure Analysis
The SMILES string of 7H-Pyrrolo[2,3-d]pyrimidin-4-ol is Oc1ncnc2 [nH]ccc12 .Chemical Reactions Analysis
The inhibitory mechanisms of four 7H-pyrrolo [2,3-d]pyrimidine competitive inhibitors of PAK4 were investigated at the molecular level, mainly using molecular dynamics simulations and binding free energy calculations . A series of pyrrolo-pyrimidine derivatives were used to build the QSAR models .Physical And Chemical Properties Analysis
7H-Pyrrolo[2,3-d]pyrimidin-4-ol is a colourless crystalline solid . The empirical formula is C6H5N3O and the molecular weight is 135.12 .科学的研究の応用
Recognition of DNA Structures : Substituted nucleoside analogues of 3H-pyrrolo[2,3-d]pyrimidin-2(7H)-one, a related compound, have been synthesized to selectively bind CG inversions in DNA triple helices, enhancing affinity compared to traditional nucleotides (Rohan T. Ranasinghe et al., 2005).
Synthesis Methods : Studies have reported various methods for synthesizing 7H-pyrrolo[2,3-d]pyrimidine derivatives, including reductive ring cleavage approaches and cyclocondensation reactions (C. G. Dave & R. D. Shah, 1998), (C. G. Dave & Killol J. Patel, 2014).
Antifolate Drug Design : The classical antifolate and nonclassical analogues based on 7H-pyrrolo[2,3-d]pyrimidine structures have been synthesized as potential inhibitors of dihydrofolate reductase (DHFR), an enzyme targeted in cancer therapy (A. Gangjee et al., 2007).
Potential in Antiviral Treatments : Compounds derived from 7H-pyrrolo[2,3-d]pyrimidin-4-amines have shown promising results as inhibitors of NF-κB inducing kinase (NIK), with potential applications in treating psoriasis (Yuqin Zhu et al., 2020). Furthermore, derivatives of 7H-pyrrolo[2,3-d]pyrimidines have been identified as antiviral agents against Zika virus (Ruben Soto-Acosta et al., 2021).
Chemical Synthesis and Structure Elucidation : Various studies have been conducted to synthesize 7H-pyrrolo[2,3-d]pyrimidines and their derivatives, exploring different reaction conditions and elucidating their crystal structures (S. Asaftei et al., 2009), (G. Gainsford et al., 2010).
Anti-Inflammatory Properties : Certain pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-inflammatory activities, with some compounds exhibiting significant effects (M. Mohamed, Rehab Kamel, & Rania H. Abd El-hameed, 2013).
Safety And Hazards
将来の方向性
The overexpression of p21-activated kinase 4 (PAK4) is associated with a variety of cancers. Developing new anti-PAK4 compounds using cost-effective processes is critical . The synthesis and structure–activity relationships of a library of thirty 7H-Pyrrolo [2,3-d]pyrimidine derivatives provide insights into the contributions of different aromatic, aryl and alkyl substitution at the C-4 position of the 7-deazapurine ring .
特性
IUPAC Name |
3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3O/c10-6-4-1-2-7-5(4)8-3-9-6/h1-3H,(H2,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBMZEITWVNHWJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30190281 | |
| Record name | 7-Deazahypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7H-Pyrrolo[2,3-d]pyrimidin-4-ol | |
CAS RN |
3680-71-5 | |
| Record name | 7-Deazahypoxanthine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3680-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Deazahypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003680715 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3680-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124164 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3680-71-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Deazahypoxanthine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30190281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3H,4H,7H-pyrrolo[2,3-d]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


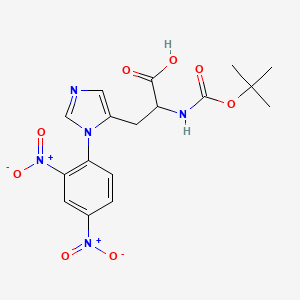
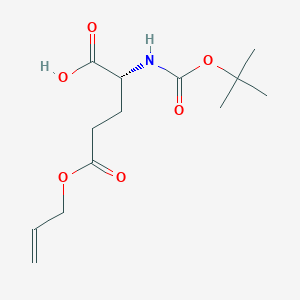
![(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(prop-2-enoxycarbonylamino)butanoic acid](/img/structure/B613710.png)
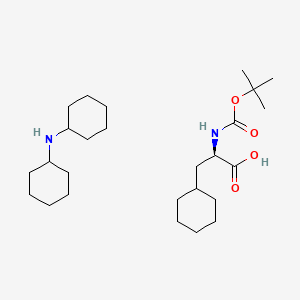
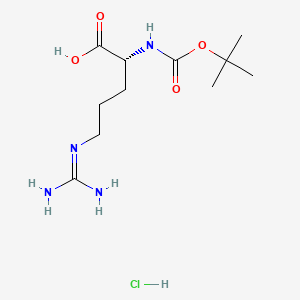
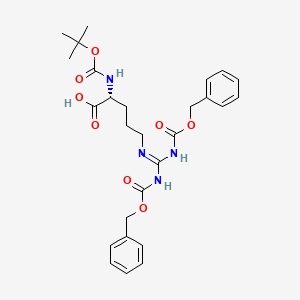
![(2R)-5-[[Amino-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonylamino]methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid](/img/structure/B613718.png)
